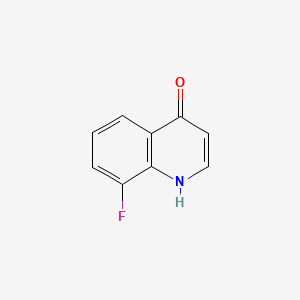
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 3-chlorophenyl and 2,6-difluorophenyl precursors with appropriate reagents to form the desired urea derivative. Common synthetic routes may include:
Step 1: Formation of the hydroxypropyl intermediate by reacting 3-chlorophenyl with a suitable hydroxypropylating agent.
Step 2: Coupling of the hydroxypropyl intermediate with 2,6-difluorophenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new urea derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a pharmaceutical agent.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interference with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-phenylurea
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,4-difluorophenyl)urea
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-dichlorophenyl)urea
Uniqueness
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-11-4-1-3-10(9-11)14(22)7-8-20-16(23)21-15-12(18)5-2-6-13(15)19/h1-6,9,14,22H,7-8H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJVXGWPYECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=C(C=CC=C2F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
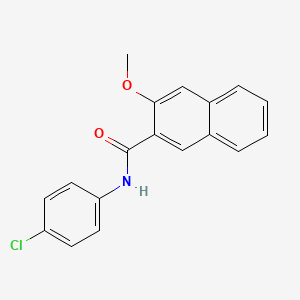
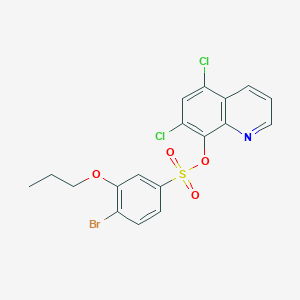
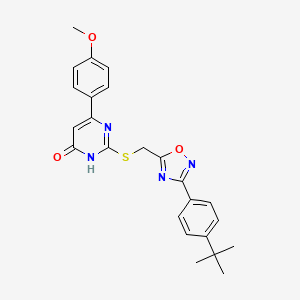
![3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide](/img/structure/B2378604.png)
![18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2378608.png)
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
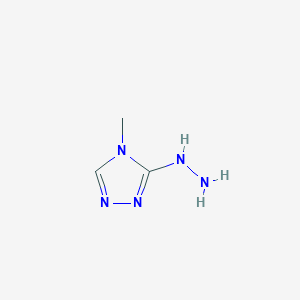
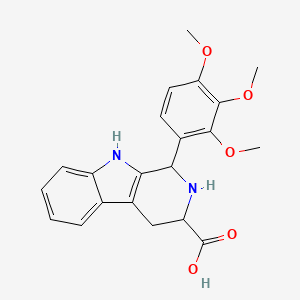
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2378617.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)
